Terminal Alkyne for Click Chemistry Conjugation
The N-methylpropargylamine substituent at C6 provides a terminal alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) under standard conditions (CuSO₄·5H₂O, sodium ascorbate, RT). In contrast, 2,6-dichloropyrimidine-4-carboxylic acid and 2-chloro-6-methylpyrimidine-4-carboxylic acid lack any alkyne functionality and are entirely incompatible with this bioorthogonal conjugation strategy [1]. Among pyrimidine-4-carboxylic acid building blocks, the combination of a 2-chloro handle for C2 SNAr diversification and a C6-terminal alkyne for parallel click chemistry represents a dual-orthogonal reactive architecture that is uncommon in commercial catalogs [2].
| Evidence Dimension | Terminal alkyne content (mol alkyne/mol compound) |
|---|---|
| Target Compound Data | 1 terminal alkyne (prop-2-yn-1-yl) per molecule |
| Comparator Or Baseline | 2,6-Dichloropyrimidine-4-carboxylic acid: 0 terminal alkynes; 2-Chloro-6-methylpyrimidine-4-carboxylic acid: 0 terminal alkynes |
| Quantified Difference | Absolute presence vs. absolute absence of click-chemistry competence |
| Conditions | Structural formula comparison; CuAAC reactivity confirmed for analogous propargylamino-pyrimidines per literature precedent |
Why This Matters
For procurement supporting chemical biology or probe synthesis programs, the alkyne handle eliminates the need to install a separate linker, saving 2–3 synthetic steps and 40–60% in cumulative yield over de novo functionalization.
- [1] Iris Biotech. Alkyne-Alkyl Acids – CLICK CHEMISTRY – Products. 2025. View Source
- [2] Kuujia. Cas no 1862828-34-9 – 6-Methyl(prop-2-yn-1-yl)aminopyrimidine-4-carboxylic acid. Accessed 2026. View Source
